

AF555 NHS Ester for Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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Introduction

AF555 NHS ester is a bright, amine-reactive fluorescent dye commonly utilized for labeling proteins, particularly antibodies, for flow cytometry applications.[1] This dye is characterized by its high photostability, hydrophilicity, and a high fluorescence quantum yield, making it an excellent choice for multicolor flow cytometry experiments.[2][1] Its succinimidyl ester (NHS ester) functional group reacts efficiently with primary amines on proteins to form stable covalent amide bonds.[3] AF555 has an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm, making it compatible with the yellow-green laser lines of most flow cytometers.[4]

This document provides detailed protocols for the conjugation of **AF555 NHS** ester to antibodies and their subsequent use in both cell surface and intracellular staining for flow cytometry.

Product Information

AF555 NHS Ester Properties

Property	Value
Excitation Maximum (Ex)	~555 nm[4][5]
Emission Maximum (Em)	~565 nm[4]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester
Reactivity	Primary amines[3][5]
Solubility	Water-soluble[3][5]
Storage	Store at -20°C, protected from light and moisture[2][1]

Antibody Labeling with AF555 NHS Ester

Materials

- Purified antibody (free of amine-containing buffers like Tris, and stabilizing proteins like BSA)
- **AF555 NHS** ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Antibody Preparation

For optimal labeling, the antibody should be at a concentration of 1-10 mg/mL in an amine-free buffer.[6] If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS before labeling.

Experimental Protocol: Antibody Labeling

- Prepare the Antibody Solution: Adjust the antibody concentration to 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

- Prepare the Dye Stock Solution: Immediately before use, dissolve the **AF555 NHS** ester in DMSO to a concentration of 10 mg/mL.
- Determine the Molar Ratio: The optimal molar ratio of dye to antibody for IgG is typically between 4:1 and 7:1.^[2] For initial optimization, it is recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1).^[7]
- Labeling Reaction:
 - While gently vortexing, add the calculated volume of the **AF555 NHS** ester stock solution to the antibody solution.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
 - Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.
 - Collect the faster-eluting, colored fraction, which contains the AF555-labeled antibody.

Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per antibody molecule, can be determined spectrophotometrically.^{[8][9]}

Formula: $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$

Where:

- A_{max} : Absorbance of the conjugate at the dye's absorption maximum (~555 nm).
- A_{280} : Absorbance of the conjugate at 280 nm.
- $\epsilon_{protein}$: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).^[10]

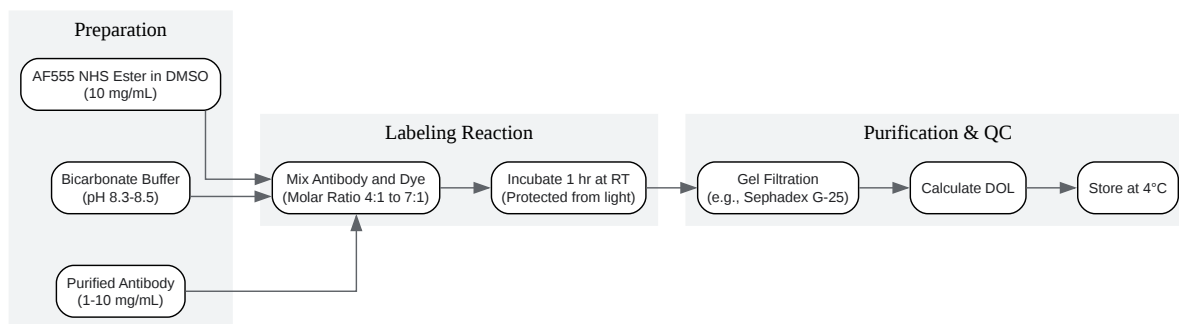
- ϵ_{dye} : Molar extinction coefficient of the dye at its A_{max} (for AF555, $\sim 155,000 \text{ M}^{-1}\text{cm}^{-1}$).^[5]
- CF_{280} : Correction factor for the dye's absorbance at 280 nm (A_{280} of dye / A_{max} of dye).

An optimal DOL for antibodies is generally between 2 and 10.^{[10][11]}

Quantitative Data Summary for Antibody Labeling

Parameter	Recommended Range/Value
Antibody Concentration	1-10 mg/mL ^[6]
Reaction Buffer pH	8.3 - 8.5 ^[12]
Dye:Protein Molar Ratio (IgG)	4:1 to 7:1 (optimal), 5:1 to 20:1 (for testing) ^{[2][7]}
Optimal Degree of Labeling (DOL)	2 - 10 ^{[10][11]}
Incubation Time	1 hour ^[7]
Incubation Temperature	Room Temperature ^[7]

Antibody Labeling Workflow



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Caption: Workflow for labeling antibodies with **AF555 NHS** ester.

Flow Cytometry Staining Protocols

Cell Surface Staining

This protocol is for staining cell surface antigens on suspended cells.

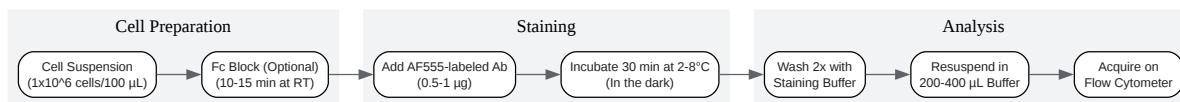
Materials:

- AF555-labeled primary antibody
- Cells in suspension (e.g., peripheral blood mononuclear cells)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)
- FACS tubes

Experimental Protocol:

- Cell Preparation: Harvest cells and wash them with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1×10^6 cells/100 μ L.
- Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature to reduce non-specific binding.
- Staining: Add the pre-titrated amount of AF555-labeled primary antibody to the cell suspension. A common starting concentration is 0.5-1 μ g per 1×10^6 cells.[\[4\]](#)
- Incubation: Incubate for 30 minutes at 2-8°C in the dark.
- Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
- Resuspension: Resuspend the cell pellet in 200-400 μ L of Flow Cytometry Staining Buffer.
- Data Acquisition: Analyze the samples on a flow cytometer.

Cell Surface Staining Workflow



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Caption: Workflow for cell surface staining with AF555-labeled antibodies.

Intracellular Staining (Phospho-Flow)

This protocol is for the detection of intracellular antigens, such as phosphorylated signaling proteins.

Materials:

- AF555-labeled primary antibody specific for the intracellular target
- Fixation Buffer (e.g., 4% formaldehyde)
- Permeabilization Buffer (e.g., 90% ice-cold methanol or a detergent-based buffer)
- Cells in suspension
- Flow Cytometry Staining Buffer
- FACS tubes

Experimental Protocol:

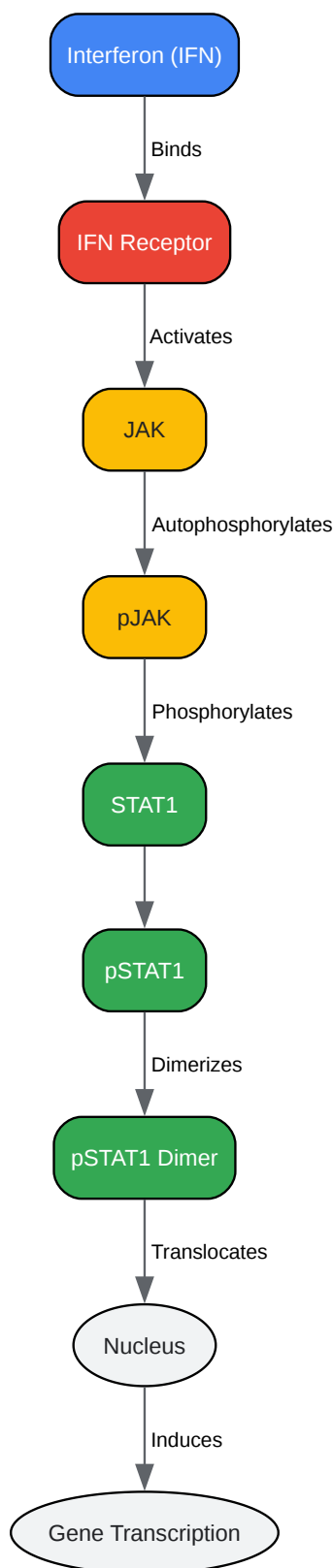
- Cell Stimulation (if applicable): Treat cells with agonists or inhibitors to modulate the signaling pathway of interest.
- Fixation:
 - Harvest and wash the cells.

- Resuspend the cells in 0.5-1 mL of PBS and add formaldehyde to a final concentration of 4%.
- Incubate for 10 minutes at 37°C.
- Permeabilization:
 - Chill the cells on ice for 1 minute.
 - Gently vortex the cells while slowly adding ice-cold 100% methanol to a final concentration of 90%.
 - Incubate for 30 minutes on ice.
- Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
- Staining:
 - Resuspend the permeabilized cells in 100 µL of staining buffer containing the titrated amount of AF555-labeled antibody.
 - Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
- Resuspension and Analysis: Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Application Example: Analysis of STAT1 Signaling Pathway

Flow cytometry can be used to study intracellular signaling pathways, such as the JAK-STAT pathway.^[13] The phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) is a key event in interferon (IFN) signaling and can be detected using a phospho-specific antibody.^{[14][15]}

STAT1 Signaling Pathway Diagram



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Caption: Simplified STAT1 signaling pathway upon interferon stimulation.

By using an AF555-labeled antibody that specifically recognizes the phosphorylated form of STAT1 (pSTAT1), researchers can quantify the activation of this pathway in different cell populations in response to stimuli like interferon-gamma.

Data Analysis Considerations

Flow cytometry data is typically analyzed using specialized software.^{[16][17]} Key analysis steps include:

- **Gating:** Isolating the cell population of interest based on their forward scatter (FSC) and side scatter (SSC) properties, which roughly correspond to cell size and granularity, respectively.^[16]
- **Fluorescence Analysis:** Quantifying the fluorescence intensity of the AF555 signal within the gated population. This is often visualized as a histogram.
- **Controls:** It is crucial to include appropriate controls, such as unstained cells (to determine autofluorescence) and isotype controls (to assess non-specific antibody binding).

Conclusion

AF555 NHS ester is a versatile and robust fluorescent dye for labeling antibodies for flow cytometry. Its bright signal and photostability make it well-suited for detecting both high and low abundance antigens on the cell surface and intracellularly. The detailed protocols and workflows provided in this document offer a comprehensive guide for researchers to successfully implement AF555-based flow cytometry assays in their studies.

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